molecular formula C19H17FN2O3 B5666566 3-(2-fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-2,4-imidazolidinedione

3-(2-fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-2,4-imidazolidinedione

Cat. No. B5666566
M. Wt: 340.3 g/mol
InChI Key: KMYJREIUXQJBKR-MHWRWJLKSA-N
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Description

Synthesis Analysis The synthesis of related compounds involves specific condensation reactions, typically starting from imidazolone derivatives. These are often synthesized through condensation processes involving aldehydes and imidazolone precursors. For instance, the intermediate compounds can be prepared by refluxation of certain imidazol-5-ones with thioglycolic acid and zinc chloride in ethanol or by condensation with various aldehydes (Patel, Shah, Trivedi, & Vyas, 2010). While not the exact compound, these methods provide insight into potential synthetic routes for related structures.

Molecular Structure Analysis The molecular structure of similar imidazolidinedione compounds shows that the rings can be nearly coplanar or have significant dihedral angles between them. For example, in related structures, the dihedral angles between the imidazolidinedione and benzylidene rings can significantly vary, influencing the compound's overall geometry and potentially its reactivity and interactions (Simone et al., 1996).

Chemical Reactions and Properties Imidazolidinediones participate in various chemical reactions, primarily due to the reactivity of their carbonyl groups and the presence of adjacent nitrogen atoms. These properties allow them to engage in hydrogen bonding and other interactions, which can be crucial for their biological activity and chemical behavior. The exact reactions would depend on the substituents present on the imidazolidinedione core.

Physical Properties Analysis The physical properties of these compounds, such as solubility, melting point, and crystal structure, would be influenced by their specific molecular structures and substituents. For instance, the presence of methoxy and fluorobenzyl groups would affect the compound's polarity, solubility in different solvents, and crystalline form (Yang et al., 2005).

properties

IUPAC Name

(5E)-3-[(2-fluorophenyl)methyl]-5-[(4-methoxy-3-methylphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-12-9-13(7-8-17(12)25-2)10-16-18(23)22(19(24)21-16)11-14-5-3-4-6-15(14)20/h3-10H,11H2,1-2H3,(H,21,24)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYJREIUXQJBKR-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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